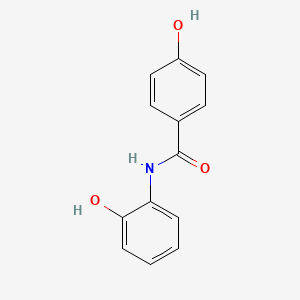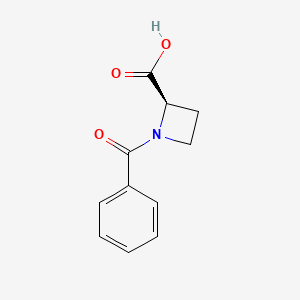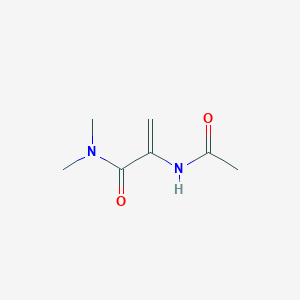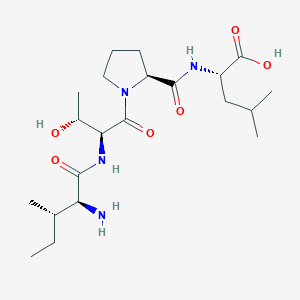
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- can be synthesized from 4-aminophenol and salicylamide . The reaction involves the condensation of these two starting materials under specific conditions to form the desired product. The process typically requires a controlled environment with precise temperature and pH levels to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- involves large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzamide compounds .
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s inhibitory effects on ribonucleotide reductase make it valuable in studying cellular processes and DNA synthesis.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- involves its inhibition of ribonucleotide reductase small subunit M2 (RRM2). This inhibition disrupts the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By inhibiting RRM2, the compound effectively reduces the synthesis of viral DNA, making it a potent antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-N-(4-hydroxyphenyl)benzamide
- N-Hydroxybenzamide
- 4,4’-Dihydroxybenzanilide
Uniqueness
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- is unique due to its specific inhibitory action on RRM2, which is not commonly observed in other similar compounds. This unique mechanism makes it particularly valuable in antiviral research and therapeutic applications .
Eigenschaften
CAS-Nummer |
174412-29-4 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
4-hydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)13(17)14-11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17) |
InChI-Schlüssel |
OBOCNKZMVQJDDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)



![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)

![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)

